Cas no 879860-32-9 (2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-phenylacetamide)

2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-phenylacetamide is a specialized heterocyclic compound featuring a 1,2,4-triazine core functionalized with a sulfanylacetamide moiety. Its unique structure imparts potential reactivity and binding properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the triazinone scaffold suggests applicability in the development of biologically active molecules, particularly as enzyme inhibitors or receptor modulators. The thioether linkage enhances molecular diversity, enabling further derivatization. This compound is characterized by its synthetic versatility and potential for use in medicinal chemistry, where its structural motifs may contribute to the design of novel therapeutic agents. Proper handling and storage are recommended due to its reactive functional groups.
2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-phenylacetamide structure
879860-32-9 structure
Product Name:2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-phenylacetamide
CAS No:879860-32-9
MF:C11H10N4O2S
MW:262.287700176239
CID:5878369
PubChem ID:135445443
Update Time:2025-10-31

2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide
    • Acetamide, 2-[(2,5-dihydro-5-oxo-1,2,4-triazin-3-yl)thio]-N-phenyl-
    • 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide
    • 879860-32-9
    • AKOS002252214
    • F1894-0024
    • 2-[(5-OXO-4H-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-PHENYLACETAMIDE
    • 2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-phenylacetamide
    • Inchi: 1S/C11H10N4O2S/c16-9-6-12-15-11(14-9)18-7-10(17)13-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,17)(H,14,15,16)
    • InChI Key: UYFAYUUIFGQXHQ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1)(=O)CSC1=NC(=O)C=NN1

Computed Properties

  • Exact Mass: 262.05244675g/mol
  • Monoisotopic Mass: 262.05244675g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • Density: 1.45±0.1 g/cm3(Predicted)
  • pka: 7.73±0.20(Predicted)

2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-phenylacetamide Pricemore >>

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Additional information on 2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-phenylacetamide

Comprehensive Overview of 2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-phenylacetamide (CAS No. 879860-32-9)

2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-phenylacetamide, identified by its CAS number 879860-32-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of 1,2,4-triazine derivatives, which are known for their diverse biological activities. The unique structural features of this molecule, including the sulfanyl and acetamide moieties, contribute to its potential applications in drug discovery and material science.

In recent years, the demand for novel heterocyclic compounds like 2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-phenylacetamide has surged due to their role in addressing global challenges such as antimicrobial resistance and sustainable agriculture. Researchers are particularly interested in its structure-activity relationship (SAR), which could unlock new therapeutic pathways. The compound's CAS No. 879860-32-9 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.

The synthesis of 2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-phenylacetamide involves multi-step organic reactions, often starting from readily available precursors like phenyl isocyanate and 1,2,4-triazine-3-thiol. Its molecular weight and solubility profile make it suitable for various formulation strategies, a topic widely discussed in pharmaceutical forums. The compound's bioavailability and metabolic stability are also key areas of investigation, aligning with the growing interest in ADME (Absorption, Distribution, Metabolism, Excretion) properties.

From an industrial perspective, CAS No. 879860-32-9 is often associated with patent literature and intellectual property discussions, as companies seek to leverage its potential in proprietary formulations. Environmental scientists are also exploring its degradation pathways to ensure compliance with green chemistry principles. These aspects make it a recurring keyword in life sciences and regulatory compliance searches.

In summary, 2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-phenylacetamide represents a versatile compound with broad interdisciplinary appeal. Its CAS No. 879860-32-9 serves as a critical identifier for researchers and industry professionals alike, bridging gaps between chemical innovation and practical applications. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in molecular design and functional material development.

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